N-(4-methoxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Overview
Description
N-(4-methoxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.08307817 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Green Chemistry Research on related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlights advancements in the field of green chemistry and catalytic processes. For example, a study by Zhang Qun-feng (2008) discusses the catalytic hydrogenation for green synthesis, which is crucial for producing important intermediates for azo disperse dyes with high selectivity and stability. This approach reduces the environmental impact of chemical synthesis, aligning with the principles of green chemistry (Zhang Qun-feng, 2008).
Pharmacological Applications Polymers with pharmacological activity, such as those derived from methacrylic derivatives of 4-methoxyphenylacetic acid, indicate the potential for developing new materials with anti-inflammatory properties. This research suggests the broader applicability of methoxyphenyl compounds in creating macromolecules that support pharmacological actions (J. S. Román & A. Gallardo, 1992).
Antitumor and Anticancer Activities The compound KR-25003, which shares a structural similarity with N-(4-methoxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide, demonstrates potent analgesic and antitumor activities. This suggests the potential for compounds with methoxyphenyl groups to be developed into novel therapeutic agents targeting specific cancer cell lines (N. Park, I. Park, J. C. Lee, & Y. B. Kim, 1995).
Novel Synthesized Compounds for Cancer Treatment Another study on a novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), highlights its potent antitumor activity against various cancer cells in vitro. This aligns with the interest in exploring this compound for similar applications, given the shared methoxyphenyl component (R. Wu et al., 2009).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-14-6-4-12(5-7-14)18-17(20)11-22-10-13-9-15(23-19-13)16-3-2-8-24-16/h2-9H,10-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPCGPBCNVQRRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COCC2=NOC(=C2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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